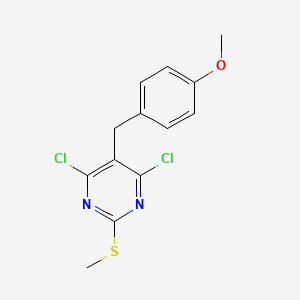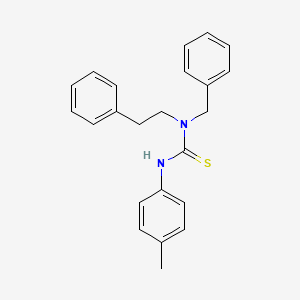![molecular formula C24H24N2O6 B11625164 Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625164.png)
Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxycarbonyl and phenylamino groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is used to construct the quinoline core. This reaction involves the condensation of an aldehyde, an amine, and a β-keto ester under acidic conditions. The specific reagents and conditions can vary, but the general process includes heating the reaction mixture and subsequent purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while substitution reactions could produce a variety of functionalized quinolines .
Aplicaciones Científicas De Investigación
Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-{[4-(benzyloxy)phenyl]amino}quinoline-3,6-dicarboxylate: Similar in structure but with a benzyloxy group instead of an ethoxycarbonyl group.
Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate: Similar but with the ethoxycarbonyl group in a different position on the phenyl ring.
Uniqueness
What sets Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C24H24N2O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
diethyl 4-(4-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H24N2O6/c1-4-30-22(27)15-7-10-17(11-8-15)26-21-18-13-16(23(28)31-5-2)9-12-20(18)25-14-19(21)24(29)32-6-3/h7-14H,4-6H2,1-3H3,(H,25,26) |
Clave InChI |
BNYQJZURLVISKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11625083.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11625089.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625090.png)
![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11625093.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11625094.png)
![Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11625095.png)
![5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11625097.png)

![(5Z)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11625108.png)
![Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11625113.png)
![2-(methylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625114.png)

![Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11625140.png)

